molecular formula C13H19N3O B2766158 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034289-64-8

2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No. B2766158
CAS RN: 2034289-64-8
M. Wt: 233.315
InChI Key: JTBGHMFSRCWKRD-UHFFFAOYSA-N
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Description

The compound is a cycloalkane, which are cyclic hydrocarbons . This means that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Antimicrobial Applications

This compound is part of a class of substances investigated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, using a cyanoacetamide derivative similar to 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide. These compounds showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized for their potential in forming coordination complexes with metal ions. A study by Chkirate et al. (2019) explored this application, revealing that these compounds, including derivatives of this compound, could form stable complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).

Antitumor Research

Compounds derived from 2-cyanoacetamides, closely related to this compound, have been studied for their antitumor properties. Shams et al. (2010) reported the synthesis of heterocyclic compounds from a similar key precursor, showing high inhibitory effects in vitro against various human cancer cell lines (Shams et al., 2010).

Synthesis of Spirocyclopropane Derivatives

In synthetic chemistry, the compound is used for creating spirocyclopropane derivatives. Maruoka et al. (2008) developed new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives from a precursor similar to this compound, showing antifungal activity against Candida albicans (Maruoka et al., 2008).

Synthesis of Various Spirocyclopropane Anellated Heterocycles

Meijere et al. (1989) researched the synthesis of spirocyclopropane anellated heterocyclic carboxylates using derivatives of 2-cyclopropylideneacetate, which shares a structural similarity with the compound . This study focused on constructing diverse heterocycles with potential applications in various fields of chemistry (Meijere et al., 1989).

Synthesis and Antitumor Activity of Novel Derivatives

Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a cyanoacetamide precursor. These compounds, including derivatives of this compound, exhibited promising antitumor activities against different cell lines (Albratty et al., 2017).

properties

IUPAC Name

2-cyclopropyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-12(10-3-2-4-11(10)15-16)8-14-13(17)7-9-5-6-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGHMFSRCWKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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